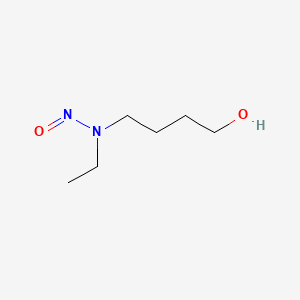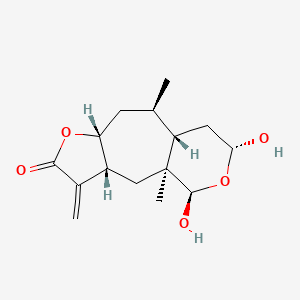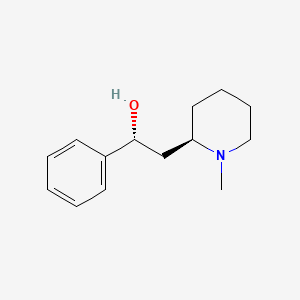
2-(4-Methylcyclohex-3-en-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohex-3-en-1-yl)propane-1,2-diol is a natural product found in Spodoptera litura with data available.
Scientific Research Applications
Chemical Synthesis and Reactions :
- The compound has been used in the diastereoselective formation of trans-1,2-disubstituted cyclohexanes, highlighting its utility in stereoselective organic synthesis (Tietze & Beifuss, 2003).
- Another study involves the synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, where the compound plays a role in the development of new synthetic methodologies (Valente, Avery, Taylor, & Tiekink, 2009).
Material Science and Engineering :
- Research into the thermal behavior of beta-1 subunits in lignin involves pyrolysis of 1,2-diarylpropane-1,3-diol-type lignin model compounds, which includes variants of the compound (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Biomedical Research :
- A study on the highly potent activity of a closely related compound in animal models of Parkinson's disease highlights the potential medicinal applications of similar compounds (Ardashov, Pavlova, Il’ina, Morozova, Korchagina, Karpova, Volcho, Tolstikova, & Salakhutdinov, 2011).
properties
CAS RN |
6252-35-3 |
|---|---|
Product Name |
2-(4-Methylcyclohex-3-en-1-yl)propane-1,2-diol |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3,9,11-12H,4-7H2,1-2H3 |
InChI Key |
ZJALAEQNHJQSTN-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(C)(CO)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CO)O |
Other CAS RN |
6252-35-3 |
synonyms |
4-menth-1-ene-8,9-diol p-menth-1-ene-8,9-diol para-menth-1-ene-8,9-diol uroterpenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)





![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)






